molecular formula C10H21N3O B1658001 N-Butyl-N'-piperidin-4-ylurea CAS No. 59184-89-3

N-Butyl-N'-piperidin-4-ylurea

Cat. No. B1658001
Key on ui cas rn: 59184-89-3
M. Wt: 199.29 g/mol
InChI Key: WKIPZADEYRCOLN-UHFFFAOYSA-N
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Patent
US04289772

Procedure details

A solution of 3-n-butyl-1-(4-pyridyl)urea hydrochloride (37.4 g) in ethanol-water (1:1, 400 ml) containing 5% rhodium/alumina catalyst (10 g) was hydrogenated (50°, 750 psi) until no further uptake of hydrogen occurred. The catalyst was then removed by filtration and the solvent evaporated to leave an oil which partially solidified on storage at 0°. The solid was separated, treated with base, extracted with chloroform/n-butanol, the extracts evaporated and the residue recrystallized twice from ethyl acetate to give 3-n-butyl-1-(4-piperidyl)urea, (6.3 g), m.p. 132°-134°.
Name
3-n-butyl-1-(4-pyridyl)urea hydrochloride
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:6][C:7](=[O:15])[NH:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH3:5].[H][H]>C(O)C.O.[Rh]>[CH2:2]([NH:6][C:7](=[O:15])[NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[CH2:3][CH2:4][CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
3-n-butyl-1-(4-pyridyl)urea hydrochloride
Quantity
37.4 g
Type
reactant
Smiles
Cl.C(CCC)NC(NC1=CC=NC=C1)=O
Name
ethanol water
Quantity
400 mL
Type
solvent
Smiles
C(C)O.O
Name
Quantity
10 g
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(50°, 750 psi)
CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
partially solidified on storage at 0°
CUSTOM
Type
CUSTOM
Details
The solid was separated
ADDITION
Type
ADDITION
Details
treated with base
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform/n-butanol
CUSTOM
Type
CUSTOM
Details
the extracts evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized twice from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(NC1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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